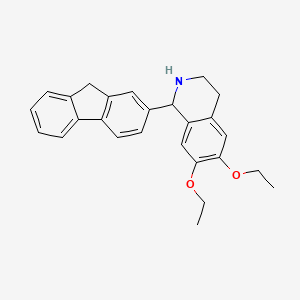
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxy group, a methoxy group, and an oxido group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-7-methoxyquinoxaline-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the oxido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxido or hydroxyl groups.
Reduction: Conversion to hydroxyquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline esters.
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate involves its interaction with various molecular targets and pathways. The oxido group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound’s quinoxaline core can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-methoxyquinoxaline-2-carboxylic acid: Lacks the ethyl ester and oxido groups, making it less reactive in certain chemical reactions.
Ethyl 4-hydroxyquinoxaline-2-carboxylate: Lacks the methoxy and oxido groups, resulting in different reactivity and applications.
7-Methoxyquinoxaline-2-carboxylic acid:
Uniqueness
Ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxido group, in particular, enhances its potential for redox reactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12N2O6 |
|---|---|
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-7-methoxy-1-oxido-3-oxoquinoxalin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H12N2O6/c1-3-20-12(16)10-11(15)14(18)8-5-4-7(19-2)6-9(8)13(10)17/h4-6,18H,3H2,1-2H3 |
Clave InChI |
CISGLNCOCJPOKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N(C1=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)piperazino]ethyl benzoate](/img/structure/B15006707.png)
![N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)
![(4E)-4-[(dimethylamino)methylidene]-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15006732.png)
![methyl 4-[1-oxo-10-propionyl-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B15006734.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006741.png)

![3-acetyl-2-[(2-aminophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B15006753.png)
![6-Amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006757.png)
![Benzo[1,3]dioxol-5-yl-[6-(1H-indol-3-yl)-4-methyl-[1,5,2]dioxazinan-2-yl]-methanone](/img/structure/B15006767.png)
![4-{[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B15006779.png)
![2-{N-[(2-Fluorophenyl)methyl]4-chlorobenzenesulfonamido}-N-(3-hydroxypropyl)acetamide](/img/structure/B15006788.png)
![2-chloro-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]-4,6-dimethyl-5-nitropyridine-3-carboxamide](/img/structure/B15006794.png)
